2-Bromo-3-(trifluoromethyl)phenylacetylene
Description
Properties
IUPAC Name |
2-bromo-1-ethynyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONDLBRQUJQYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Trifluoromethylphenol as a Precursor
The synthesis of 2-bromo-3-(trifluoromethyl)phenol serves as a critical precursor for subsequent alkyne functionalization. In a protocol adapted from WO2013/45519, 3-trifluoromethylphenol undergoes electrophilic bromination using bromine (1 eq.) in dichloromethane at 0°C, followed by 18-hour stirring at room temperature . The reaction yields a mixture of 2-bromo-3-(trifluoromethyl)phenol (3%) and 2-bromo-5-(trifluoromethyl)phenol, separable via silica gel chromatography . Despite low regioselectivity, this method provides direct access to the ortho-brominated isomer essential for further derivatization.
Table 1: Bromination of 3-Trifluoromethylphenol
| Parameter | Value |
|---|---|
| Starting Material | 3-Trifluoromethylphenol |
| Brominating Agent | Bromine (1 eq.) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Reaction Time | 18 hours |
| Yield (2-Bromo Isomer) | 3% |
The phenolic hydroxyl group in the product facilitates conversion to a triflate (OTf) leaving group, enabling transition-metal-catalyzed cross-coupling. For instance, treatment with triflic anhydride and a base generates 2-bromo-3-(trifluoromethyl)phenyl triflate, a versatile intermediate for Sonogashira reactions .
| Parameter | Value |
|---|---|
| Catalyst System | Pd(CF₃COO)₂/PPh₃/CuI |
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 3 hours |
| Alkyne Source | Trimethylsilylacetylene |
| Yield Range | 72–96% |
Notably, electron-deficient aryl triflates exhibit enhanced reactivity compared to bromides, mitigating side reactions such as homocoupling .
Elimination Reactions from Halogenated Ketones
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (CAS 2003-10-3) offers an alternative pathway via base-mediated elimination . Reduction of the ketone to 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanol using NaBH₄, followed by treatment with PBr₃, generates the vicinal dibromide. Exposure to potassium tert-butoxide (KOtBu) in THF induces dehydrohalogenation, forming the acetylene.
Table 3: Elimination Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone |
| Reducing Agent | NaBH₄ |
| Halogenating Agent | PBr₃ |
| Base | KOtBu |
| Solvent | THF |
| Yield | 40–60% (estimated) |
While this route avoids transition metals, competing elimination pathways and intermediate instability often limit yields.
Trifluoromethylation and Diazotization Sequences
A patent by CN104447402A outlines a diazotization-reduction strategy for introducing trifluoromethyl groups . Applied to 2-bromo-3-aminophenylacetylene, diazotization with NaNO₂/H₂SO₄ at 0°C followed by reaction with Cu(I) trifluoromethylate installs the CF₃ group. However, regiochemical control during trifluoromethylation remains challenging, often necessitating chromatographic separation of isomers .
Table 4: Trifluoromethylation-Diazotization Protocol
| Parameter | Value |
|---|---|
| Diazotization Agent | NaNO₂/H₂SO₄ |
| Trifluoromethyl Source | Cu(I) trifluoromethylate |
| Temperature | 0–10°C |
| Yield | 50–65% |
Comparative Analysis of Synthesis Routes
Table 5: Method Comparison
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have demonstrated that related compounds with similar structures show promising anticancer properties against various human cancer cell lines. The mechanism often involves the down-regulation of critical genes associated with tumor growth, such as BRCA1, BRCA2, and TP53 .
Antimicrobial Properties:
The trifluoromethyl group has been linked to increased antibacterial activity. In studies involving various bacterial strains, compounds with this substituent have shown lower minimum inhibitory concentrations (MIC), indicating their potential as effective antimicrobial agents .
Materials Science
Synthesis of Functional Materials:
2-Bromo-3-(trifluoromethyl)phenylacetylene can serve as a precursor in the synthesis of advanced materials, including polymers and nanostructured materials. Its unique reactivity allows it to participate in cross-coupling reactions, enabling the formation of complex architectures that are crucial for developing functional materials with specific properties .
Fluorinated Polymers:
The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance. This property is particularly beneficial in applications requiring durable materials, such as coatings and membranes .
Synthetic Methodologies
Reactions Involving this compound:
This compound is often utilized in various synthetic strategies, including:
- Sonogashira Coupling: It can participate in Sonogashira reactions to form carbon-carbon bonds, leading to the synthesis of acetylenic compounds that are valuable in organic synthesis.
- Cross-Coupling Reactions: The bromine atom serves as a leaving group, facilitating cross-coupling reactions with various nucleophiles to produce substituted phenylacetylenes with diverse functionalities .
Case Studies
Mechanism of Action
The mechanism by which 2-Bromo-3-(trifluoromethyl)phenylacetylene exerts its effects depends on the specific reactions it undergoes. The presence of the bromine, ethynyl, and trifluoromethyl groups influences its reactivity and interaction with other molecules. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The ortho-bromo and meta-CF₃ groups in the target compound create steric hindrance and electronic polarization, distinguishing it from para-substituted analogs (e.g., 1-Bromo-4-CF₃ derivatives) .
- Electron-Withdrawing Effects : The CF₃ group significantly lowers electron density at the acetylene terminus compared to unsubstituted phenylacetylene, altering reactivity in catalytic cycles .
Reactivity in Cross-Coupling Reactions
- Sonogashira Coupling: The target compound exhibits slower reaction kinetics compared to phenylacetylene due to steric hindrance from the ortho-bromo group. However, the CF₃ group stabilizes transition states in Pd-catalyzed reactions, improving selectivity for mono-coupled products .
- Suzuki-Miyaura Coupling : The bromine atom participates efficiently in Suzuki reactions, though competing side reactions (e.g., proto-debromination) are more prevalent than in 2-chloro analogs due to weaker C-Br bond strength .
Research Findings and Case Studies
- Catalytic Efficiency : In Au-catalyzed cyclization-migration reactions, the target compound achieves 78% yield versus 92% for phenylacetylene, attributed to steric effects slowing cyclization .
Biological Activity
2-Bromo-3-(trifluoromethyl)phenylacetylene is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a phenyl ring substituted with a bromine atom and a trifluoromethyl group, along with an acetylene functional group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.
Research indicates that compounds with similar structures can act as electrophilic agents, capable of forming covalent bonds with nucleophilic sites in proteins, such as cysteine residues. This mechanism is particularly relevant in inducing cellular responses like apoptosis or ferroptosis, which are critical in cancer therapy .
Biological Activities
Case Study 1: Induction of Ferroptosis
A recent study highlighted the role of similar electrophilic compounds in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The research demonstrated that compounds with alkyne functionalities could effectively induce this process in cancer cells, suggesting that this compound may exhibit similar properties .
Case Study 2: Targeting Enzymatic Pathways
Another investigation focused on the compound's interaction with glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. The study utilized chemoproteomic approaches to identify binding interactions, confirming that derivatives of phenylacetylene could selectively inhibit GPX4, leading to increased susceptibility of cancer cells to oxidative stress .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine, trifluoromethyl group | Anticancer, potential antimicrobial |
| 3-Halogenated Indoles | Halogen substitutions | Induces ferroptosis, targets GPX4 |
| Alkynylthiazoles | Alkyne functionality | Potent cytotoxicity via ferroptosis |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(trifluoromethyl)phenylacetylene with high purity?
The synthesis typically involves bromination of a trifluoromethyl-substituted phenylacetylene precursor. For example, selective bromination at the ortho position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity, as highlighted in bromination protocols for analogous aryl halides . Characterization should include / NMR and GC-MS to confirm regioselectivity and purity.
Q. Which characterization techniques are most effective for verifying the structure of this compound?
Key techniques include:
- X-ray crystallography : For unambiguous confirmation of molecular geometry. Programs like SHELXL are widely used for refining crystal structures.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., ) .
- NMR spectroscopy : NMR is particularly useful for identifying trifluoromethyl group environments, while NMR resolves aromatic proton splitting patterns .
Advanced Research Questions
Q. How does this compound perform as a substrate in catalytic hydrogenation reactions?
This compound’s electron-deficient aromatic ring (due to Br and CF) influences its reactivity in hydrogenation. Studies on analogous phenylacetylenes suggest that palladium-based catalysts (e.g., Pd/TiO) selectively hydrogenate the alkyne to cis-alkenes under mild H pressure. However, steric hindrance from the bromine and CF groups may require optimization of catalyst loading and reaction temperature to avoid over-reduction . Kinetic analysis using in situ FTIR or GC monitoring is recommended to track selectivity.
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can they be mitigated?
Challenges include:
- Disorder in crystal packing : Bulky CF and Br groups may lead to rotational disorder. Mitigation involves cooling crystals to 100 K during data collection and refining using twin-law models in SHELXL .
- Weak diffraction : Heavy atoms (Br) can cause absorption errors. Apply multi-scan corrections during data processing .
Q. How can researchers design derivatives of this compound for Suzuki-Miyaura coupling reactions?
The bromine atom serves as a leaving group for cross-coupling. Key considerations include:
- Catalyst selection : Pd(PPh) or PdCl(dppf) with aryl boronic acids in THF/water mixtures.
- Electronic effects : The electron-withdrawing CF group activates the aryl bromide toward oxidative addition, but steric hindrance may slow transmetallation. Computational modeling (DFT) can predict coupling efficiency .
- Workup : Use extraction and silica gel chromatography to isolate biaryl products.
Methodological Considerations
Q. What strategies are effective for resolving contradictory data in reaction optimization studies?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield/selectivity.
- In-line analytics : Employ ReactIR or flow NMR to capture transient intermediates and refine mechanistic hypotheses.
- Statistical validation : Apply ANOVA to assess the significance of observed trends, particularly when steric/electronic effects compete .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- DFT calculations : Model transition states for bromine substitution or alkyne activation to predict regioselectivity.
- Molecular docking : For catalytic applications, simulate interactions between the compound and metal catalysts (e.g., Pd clusters) to guide catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
